![molecular formula C19H20Cl2N2O2 B327126 N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-2-(4-CHLOROPHENOXY)ACETAMIDE](/img/structure/B327126.png)
N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-2-(4-CHLOROPHENOXY)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 3-chloro-4-piperidin-1-ylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired acetamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenoxy group, potentially converting it to a phenol derivative.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Phenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mécanisme D'action
The mechanism of action of N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-2-(4-CHLOROPHENOXY)ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenoxy)-N-(3-chlorophenyl)acetamide: Lacks the piperidine ring, which may affect its biological activity.
2-(4-bromophenoxy)-N-(3-chloro-4-piperidin-1-ylphenyl)acetamide: Substitution of chlorine with bromine may alter its reactivity and interactions.
2-(4-chlorophenoxy)-N-(3-methyl-4-piperidin-1-ylphenyl)acetamide: Methyl substitution can influence its chemical properties and applications.
Uniqueness
N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is unique due to the presence of both chlorophenoxy and piperidinylphenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions and applications that may not be achievable with similar compounds.
Propriétés
Formule moléculaire |
C19H20Cl2N2O2 |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(3-chloro-4-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-14-4-7-16(8-5-14)25-13-19(24)22-15-6-9-18(17(21)12-15)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,13H2,(H,22,24) |
Clé InChI |
DLCMDJZBGIJTKY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


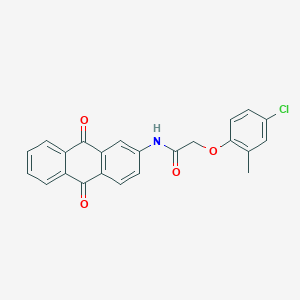
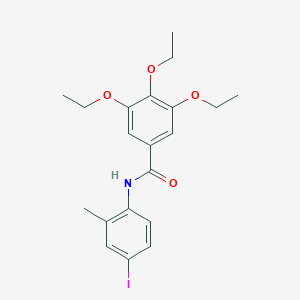
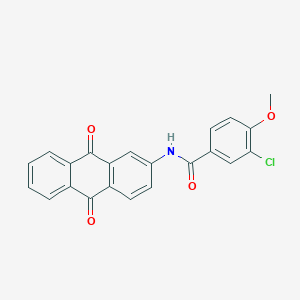
![2-(2,4-Dichlorophenoxy)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B327051.png)
![1-(2-Chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B327053.png)
![1-(2-Fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B327055.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B327056.png)
![4-Chloro-1-{[4-(3-morpholin-4-yl-4-nitrophenyl)piperazinyl]sulfonyl}benzene](/img/structure/B327057.png)
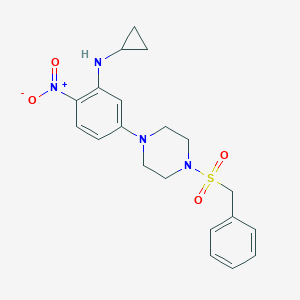
![5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline](/img/structure/B327060.png)
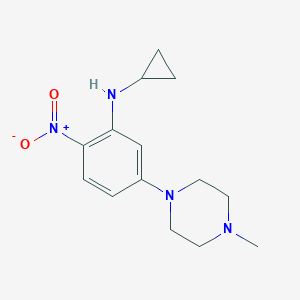
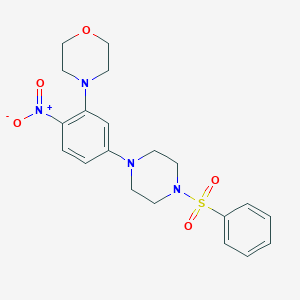
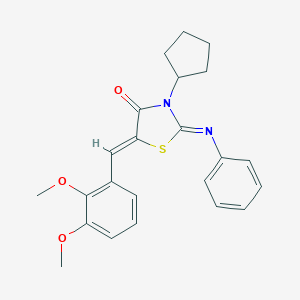
![3-cyclopentyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327068.png)
